
Dimethyl 2-(phenylamino)fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(phenylamino)fumarate is an organic compound with the molecular formula C12H13NO4 It is a derivative of fumaric acid and contains a phenylamino group attached to the fumarate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(phenylamino)fumarate can be synthesized through several methods. One common approach involves the reaction of dimethyl fumarate with aniline in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be carried out in various solvents, including methanol, ethanol, or dichloromethane. The reaction mechanism involves the nucleophilic attack of the aniline on the fumarate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction conditions and minimize environmental impact. Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are also explored to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(phenylamino)fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
Dimethyl 2-(phenylamino)fumarate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its use in the production of polymers, coatings, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of dimethyl 2-(phenylamino)fumarate involves its interaction with various molecular targets and pathways. The phenylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Dimethyl 2-(phenylamino)fumarate can be compared with other similar compounds, such as:
Dimethyl fumarate: Known for its use in treating multiple sclerosis and psoriasis, it shares a similar fumarate backbone but lacks the phenylamino group.
Dimethyl 2-(phenyl(tosylamino)methyl)fumarate: This compound has a tosylamino group instead of a phenylamino group, leading to different chemical and biological properties
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
dimethyl (Z)-2-anilinobut-2-enedioate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8- |
Clave InChI |
LCHIHUQAZKSJRB-NTMALXAHSA-N |
SMILES isomérico |
COC(=O)/C=C(/C(=O)OC)\NC1=CC=CC=C1 |
SMILES canónico |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



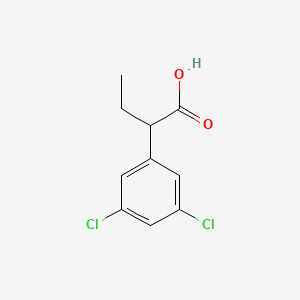
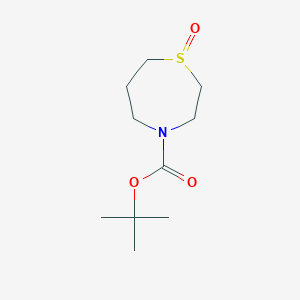

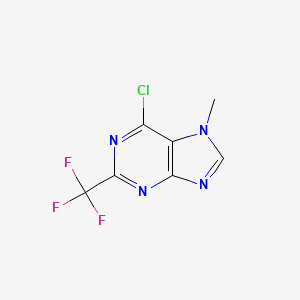



![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
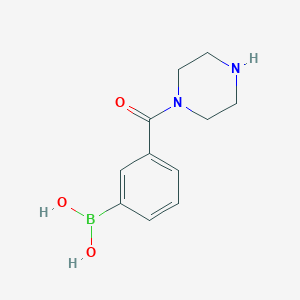
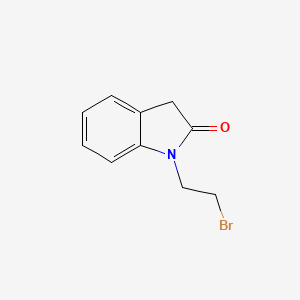

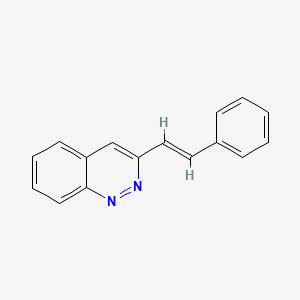
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
